Cas no 588670-11-5 (2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde)
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-carboxaldehyde,2-(1,1-dimethylethyl)-5-ethyl-(9CI)
- 5-Ethyl-2-(2-methyl-2-propanyl)-1H-indole-3-carbaldehyde
- 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde
- 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
- STK894157
- 1H-INDOLE-3-CARBOXALDEHYDE, 2-(1,1-DIMETHYLETHYL)-5-ETHYL-
- BBL021444
- AB01333205-02
- Z3214214393
- 588670-11-5
- DB-279348
- NCGC00340060-01
- CS-0331698
- AKOS005143886
-
- Inchi: 1S/C15H19NO/c1-5-10-6-7-13-11(8-10)12(9-17)14(16-13)15(2,3)4/h6-9,16H,5H2,1-4H3
- InChI Key: GKJUYKZVUHMQKI-UHFFFAOYSA-N
- SMILES: O=CC1C2C=C(CC)C=CC=2NC=1C(C)(C)C
Computed Properties
- Exact Mass: 229.147
- Monoisotopic Mass: 229.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 32.9Ų
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM246500-1g |
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde |
588670-11-5 | 95%+ | 1g |
$426 | 2021-08-04 | |
| TRC | T206195-50mg |
2-tert-Butyl-5-ethyl-1h-indole-3-carbaldehyde |
588670-11-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T206195-100mg |
2-tert-Butyl-5-ethyl-1h-indole-3-carbaldehyde |
588670-11-5 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | T206195-500mg |
2-tert-Butyl-5-ethyl-1h-indole-3-carbaldehyde |
588670-11-5 | 500mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM246500-1g |
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde |
588670-11-5 | 95%+ | 1g |
$384 | 2023-02-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3148-1G |
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde |
588670-11-5 | 95% | 1g |
¥ 2,851.00 | 2023-04-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402368-1g |
2-(Tert-butyl)-5-ethyl-1H-indole-3-carbaldehyde |
588670-11-5 | 97% | 1g |
¥3110.00 | 2024-05-07 | |
| Crysdot LLC | CD11099157-1g |
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde |
588670-11-5 | 97% | 1g |
$452 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3148-100.0mg |
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde |
588670-11-5 | 95% | 100.0mg |
¥857.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3148-250.0mg |
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde |
588670-11-5 | 95% | 250.0mg |
¥1141.0000 | 2025-04-11 |
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde Suppliers
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde
Comprehensive Overview of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde (CAS No. 588670-11-5)
2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde (CAS 588670-11-5) is a specialized organic compound belonging to the indole carbaldehyde family. This compound has gained significant attention in pharmaceutical research and organic synthesis due to its unique structural features. The presence of both tert-butyl and ethyl substituents on the indole ring system makes it particularly interesting for drug discovery applications.
The molecular structure of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde consists of an indole core with a formyl group at the 3-position, which serves as a versatile functional group for further chemical modifications. Researchers frequently search for "indole-3-carbaldehyde derivatives" and "CAS 588670-11-5 applications" when investigating this compound's potential uses in medicinal chemistry.
Recent studies have explored the biological activities of indole carbaldehyde derivatives, with particular focus on their potential as enzyme inhibitors or receptor modulators. The tert-butyl group at the 2-position and the ethyl group at the 5-position contribute to the compound's lipophilicity and steric properties, which are crucial factors in drug design. Common search queries like "2-tert-butyl indole synthesis" and "5-ethyl indole properties" reflect the scientific community's interest in these structural features.
In synthetic chemistry, 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde serves as a valuable building block for the preparation of more complex molecules. Its aldehyde functionality allows for various condensation reactions, making it useful in the synthesis of Schiff bases, hydrazones, and other nitrogen-containing compounds. Laboratory professionals often search for "indole-3-carbaldehyde reactions" and "CAS 588670-11-5 synthetic applications" when planning their research projects.
The compound's physical properties, including its melting point, solubility characteristics, and spectral data (IR, NMR), are important considerations for researchers. Analytical chemists frequently look up "2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde characterization" and "588670-11-5 spectroscopic data" when working with this material. Proper handling and storage conditions are essential to maintain the compound's stability, as the aldehyde group can be sensitive to oxidation under certain conditions.
Market trends indicate growing demand for specialized indole derivatives like 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde, particularly in the pharmaceutical and agrochemical sectors. Industry professionals often search for "indole carbaldehyde suppliers" and "CAS 588670-11-5 market availability" to source this compound for their research and development activities. The compound's unique substitution pattern makes it valuable for structure-activity relationship studies in drug discovery programs.
Recent advances in synthetic methodologies have improved the accessibility of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde, with researchers developing more efficient routes to its preparation. Organic chemists are particularly interested in search terms like "indole-3-carbaldehyde synthesis optimization" and "tert-butyl indole preparation methods." These developments have contributed to the compound's increasing popularity in academic and industrial research settings.
The safety profile of 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde has been well-documented, with standard laboratory precautions being sufficient for its handling. Researchers often inquire about "588670-11-5 safety data" and "indole carbaldehyde handling procedures" when planning experiments. While not classified as hazardous under normal conditions, proper personal protective equipment should always be used when working with this or any other chemical substance.
Future research directions for 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde may include exploration of its potential biological activities, development of novel synthetic applications, and investigation of its use in materials science. The scientific community continues to show interest in this compound, as evidenced by search trends for "indole derivatives in drug discovery" and "new applications of indole-3-carbaldehydes." Its versatile structure positions it as a valuable tool for various chemical and pharmaceutical applications.
In conclusion, 2-tert-butyl-5-ethyl-1H-indole-3-carbaldehyde (CAS 588670-11-5) represents an important member of the indole carbaldehyde family with diverse potential applications. Its unique structural features, including the tert-butyl and ethyl substituents combined with the reactive aldehyde group, make it a valuable compound for synthetic and medicinal chemistry research. As interest in specialized heterocyclic compounds continues to grow, this material will likely remain an important subject of scientific investigation and industrial application.
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